molecular formula C15H14N2O B13467987 1-benzoyl-2,3-dihydro-1H-indol-6-amine

1-benzoyl-2,3-dihydro-1H-indol-6-amine

Cat. No.: B13467987
M. Wt: 238.28 g/mol
InChI Key: ZEAAUHWIHMGPTC-UHFFFAOYSA-N
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Description

1-Benzoyl-2,3-dihydro-1H-indol-6-amine is a bicyclic compound featuring a 2,3-dihydroindole core substituted at the 1-position with a benzoyl group and at the 6-position with an amine. The benzoyl moiety introduces a planar aromatic system conjugated to the indole ring, influencing electronic properties and molecular conformation. Studies on related benzoyl-substituted naphthalenes (e.g., 1,8-dibenzoyl-2,7-dimethoxynaphthalene) reveal that steric congestion around the carbonyl group slows bond rotation (ΔG = 9.63 kcal/mol for C(benzene)–C(carbonyl) rotation), impacting molecular dynamics and crystallographic packing .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H14N2O/c16-13-7-6-11-8-9-17(14(11)10-13)15(18)12-4-2-1-3-5-12/h1-7,10H,8-9,16H2

InChI Key

ZEAAUHWIHMGPTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine can be synthesized through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, oxidation, and other processes tailored to specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, carbon tetrachloride.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles like halogens, sulfonyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of 1-benzoyl-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent(s)
1-Benzoyl-2,3-dihydro-1H-indol-6-amine C15H14N2O 238.29 Not Provided Benzoyl at 1-position
1-Cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine C14H18N2O 230.31 1019533-47-1 Cyclopentane carbonyl at 1-position
1-Ethyl-2,3-dihydro-1H-indol-6-amine C10H14N2 162.23 143543-67-3 Ethyl at 1-position
1-Benzyl-2,3-dihydro-1H-indol-6-amine C15H16N2 224.30 256924-07-9 Benzyl at 1-position
1-[(4-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine hydrochloride C10H14ClFNO 218.68 (free base) 1067659-74-8 4-Fluorobenzyl at 1-position
1-[(5-Chloro-2-methoxyphenyl)carbonyl]-2,3-dihydro-1H-indol-6-amine C16H15ClN2O2 302.76 Not Provided Chloro-methoxybenzoyl at 1-position

Substituent Effects on Molecular Properties

Benzoyl vs. Alkyl/Aryl Substituents
  • Electronic Effects: The benzoyl group (electron-withdrawing carbonyl) reduces electron density at the indole nitrogen compared to alkyl (e.g., ethyl) or benzyl substituents.
  • Steric Effects : Bulky substituents like benzoyl or benzyl increase steric hindrance, as observed in the slow rotation of the C(benzene)–C(carbonyl) bond in benzoyl derivatives . In contrast, smaller groups (e.g., ethyl) permit faster molecular rotation.
Functional Group Variations
  • Carbonyl vs.
  • Halogenated Analogues : Chloro- or fluoro-substituted benzoyl/benzyl groups (e.g., 1-[(5-chloro-2-methoxyphenyl)carbonyl]-... or 1-[(4-fluorophenyl)methyl]-...) enhance lipophilicity and may influence bioactivity by modulating membrane permeability .

Biological Activity

1-benzoyl-2,3-dihydro-1H-indol-6-amine is a compound belonging to the indole family, notable for its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoyl group attached to the nitrogen of an indole ring system. Its unique structural characteristics contribute to its reactivity and biological properties.

Key Structural Features:

  • Indole Core: Provides a framework for various biological interactions.
  • Benzoyl Group: Enhances stability and influences pharmacological activity.
  • Dihydro Structure: Imparts specific chemical reactivity and solubility properties.

Synthesis

The synthesis of this compound can be achieved through several methodologies, including:

  • Condensation Reactions: Involving the reaction of suitable indole derivatives with benzoyl chloride under controlled conditions.
  • Oxidation and Reduction Processes: Utilizing reagents like manganese dioxide for oxidation and palladium on carbon for reduction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL (against MRSA)
Escherichia coliNot effective
Candida albicansModerate activity with MIC values >7.80 μg/mL

The compound demonstrated a low MIC against MRSA, indicating its potential as a therapeutic agent in treating resistant bacterial infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines:

Cell Line IC50 Value
A549 (lung cancer)Significant antiproliferative activity
SKOV3 (ovarian cancer)Not specified but indicated

These findings warrant further investigation into its mechanism of action and therapeutic potential in oncology.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation: It could bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

A recent study evaluated the antibacterial efficacy of various indole derivatives, including this compound. The results showed promising activity against Gram-positive bacteria with a focus on MRSA strains. The study highlighted the need for further exploration into the structure–activity relationship (SAR) to optimize its efficacy .

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